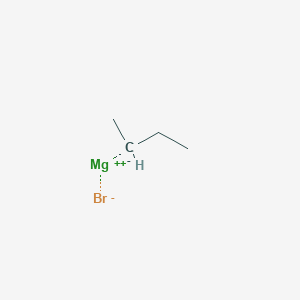

Bromo(1-methylpropyl)magnesium

Description

Properties

IUPAC Name |

magnesium;butane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHFRLGXCNEKRX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH-]C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919307 | |

| Record name | Magnesium bromide butan-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-66-7 | |

| Record name | Magnesium bromide butan-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bromo 1 Methylpropyl Magnesium

Direct Grignard Formation from 1-Bromo-2-methylpropane (B43306) and Magnesium Metal

The reaction is typically performed by adding a solution of 1-bromo-2-methylpropane in an anhydrous ether solvent to a suspension of magnesium turnings. acs.orgprepchem.com The successful formation of the organometallic compound, Bromo(1-methylpropyl)magnesium, is highly dependent on several factors, including the mechanism of magnesium insertion, the choice of solvent, reaction temperature, the activation state of the magnesium, and the control of potential side reactions.

The precise mechanism of magnesium insertion into a carbon-halogen bond has been a subject of extensive study. While not fully resolved, substantial evidence points towards a mechanism involving single electron transfer (SET) from the magnesium surface to the alkyl halide. reddit.com

The proposed pathway can be summarized in the following steps:

Single Electron Transfer (SET): A single electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond in 1-bromo-2-methylpropane. This forms a radical anion. reddit.com

Dissociation: The resulting radical anion is unstable and rapidly dissociates, cleaving the weak carbon-bromine bond to form a sec-butyl radical and a bromide ion. reddit.com

Recombination: The sec-butyl radical and the bromide ion then react with the magnesium surface. The bromide ion reacts with the now positively charged magnesium surface (Mg•⁺), and the sec-butyl radical combines to form the final Grignard reagent, this compound. reddit.comalfredstate.edu

This entire process is understood to be a surface reaction, where the key steps occur at the solid-liquid interface between the magnesium metal and the ethereal solution of the alkyl halide. alfredstate.edu The strength of the carbon-halogen bond is a critical factor, with the reactivity order being C-I > C-Br > C-Cl > C-F, which is why 1-bromo-2-methylpropane is a more reactive substrate than its chloro-analogue. stackexchange.com

The choice of solvent is critical for the successful formation and stability of this compound. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are indispensable for this reaction. tcichemicals.comtcichemicals.com These solvents are not merely inert media but play a crucial role in the reaction.

The key functions of the ethereal solvent include:

Solvation of the Grignard Reagent: The lone pairs of electrons on the oxygen atoms of the ether molecules coordinate to the electron-deficient magnesium atom in the Grignard reagent. This solvation stabilizes the organometallic compound, preventing its decomposition and precipitation. acs.org

Breaking Mg-Mg Bonds: The solvent molecules help to break down the surface structure of the magnesium metal, exposing fresh, reactive sites.

Influence on Reactivity: The Lewis basicity of the solvent can influence the reactivity of the Grignard reagent. THF is a stronger Lewis base than diethyl ether and can lead to more reactive Grignard reagents.

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. This involves an equilibrium between the monomeric sec-butylmagnesium bromide, the dimeric form, and the symmetrical species di-sec-butylmagnesium and magnesium bromide. tcichemicals.comacs.org The position of this equilibrium is significantly influenced by the coordinating properties of the solvent.

Table 1: Comparison of Common Solvents for Grignard Synthesis

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Coordination Ability | Notes |

|---|---|---|---|---|

| Diethyl Ether | 34.6 | 4.3 | Good | Traditional solvent, lower boiling point can make reaction control easier. |

| Tetrahydrofuran (THF) | 66 | 7.5 | Excellent | Higher boiling point, better solvating power for some Grignard reagents. Often preferred for less reactive halides. |

| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | 80 | 6.2 | Good | Considered a safer alternative to THF with a wider liquid range. researchgate.net |

This table provides a general comparison of solvents commonly used in Grignard reactions.

Temperature control is a critical parameter in the synthesis of this compound. The reaction is exothermic, and careful temperature management is necessary to ensure both high yields and selectivity.

Initiation: Often, gentle heating is required to initiate the reaction. The appearance of turbidity or a spontaneous rise in temperature indicates the onset of the reaction. acs.org

Propagation: Once initiated, the reaction rate is controlled by the rate of addition of 1-bromo-2-methylpropane and by external cooling to maintain a steady reflux. prepchem.com For many Grignard reactions, maintaining the temperature of the refluxing ether (around 35°C for diethyl ether) is common.

Minimizing Side Reactions: Higher temperatures can promote side reactions such as Wurtz coupling. libretexts.org Therefore, maintaining a moderate temperature is crucial for maximizing the yield of the desired Grignard reagent. In some cases, particularly for reactions prone to side products, sub-ambient temperatures may be employed, although this can significantly slow down the rate of formation. dtu.dk

Commercially available magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction with the alkyl halide. stackexchange.com To overcome this, various activation methods are employed to expose a fresh, reactive metal surface.

Table 2: Common Activation Methods for Magnesium Metal

| Method | Description | Examples |

|---|---|---|

| Mechanical Activation | Physically disrupting the oxide layer. | Crushing the magnesium turnings in situ with a glass rod, rapid stirring, or sonication. stackexchange.com |

| Chemical Activation | Using chemical reagents to remove the oxide layer and/or generate a more reactive surface. | A small crystal of iodine (I₂), a few drops of 1,2-dibromoethane (B42909), or methyl iodide are commonly used. stackexchange.com 1,2-dibromoethane is advantageous as it produces gaseous ethylene (B1197577), providing a visual cue for activation. stackexchange.com |

| Pre-treatment with Reagents | Using powerful reducing agents to activate the magnesium. | Treatment with diisobutylaluminium hydride (DIBAH) can activate the surface and dry the solvent, allowing for initiation at lower temperatures. acs.org |

| Use of Highly Reactive Magnesium | Preparing magnesium in a highly reactive form prior to the reaction. | Rieke magnesium, prepared by the reduction of magnesium chloride with an alkali metal, is exceptionally reactive. unl.edugoogle.com |

Wurtz Coupling: This is a significant side reaction where the Grignard reagent reacts with unreacted 1-bromo-2-methylpropane. This results in the formation of a C-C coupled product, in this case, 3,4-dimethylhexane. This side reaction is favored at higher concentrations of the alkyl halide and at elevated temperatures. libretexts.org To mitigate this, the alkyl halide is typically added slowly to the magnesium suspension to maintain a low instantaneous concentration.

Elimination: As a secondary alkyl halide, 1-bromo-2-methylpropane can undergo elimination to form but-1-ene, particularly if the reaction temperature becomes too high. The Grignard reagent itself is a strong base and can promote this elimination.

Reaction with Impurities: Grignard reagents are highly reactive towards protic substances. Any trace amounts of water, alcohols, or other acidic impurities in the solvent or on the glassware will react with and destroy the Grignard reagent, forming butane. libretexts.org Therefore, the use of anhydrous solvents and flame-dried glassware is essential. libretexts.org

Steric hindrance plays a significant role in the rate and feasibility of Grignard reagent formation. The accessibility of the carbon-bromine bond to the magnesium surface is crucial. While primary alkyl halides react readily, secondary halides like 1-bromo-2-methylpropane react more slowly due to the increased steric bulk around the reaction center. pearson.com Tertiary alkyl halides often fail to form Grignard reagents in good yields due to severe steric hindrance, with elimination becoming the predominant reaction pathway. pearson.comorgsyn.org

For secondary halides like 1-bromo-2-methylpropane, the steric hindrance is manageable under standard conditions, but factors that increase reactivity become more important. Using a more reactive form of magnesium (e.g., Rieke magnesium) or a more strongly coordinating solvent like THF can help to overcome the moderate steric hindrance and facilitate a successful reaction. unl.edumasterorganicchemistry.com

Halogen-Magnesium Exchange Reactions for this compound Generation

The halogen-magnesium exchange is a pivotal method for the preparation of organomagnesium reagents, particularly for those that are difficult to synthesize via the direct insertion of magnesium into an organic halide. This process involves the transfer of a magnesium atom from a pre-formed Grignard reagent to another organic halide. While this compound is typically synthesized by the direct reaction of 2-bromobutane (B33332) with magnesium, it and similar reagents like isopropylmagnesium chloride are frequently employed as the exchange agents to generate more complex, functionalized Grignard reagents. The principles of these exchange reactions are fundamental to understanding its reactivity and applications.

Mechanistic Investigations of Bromine-Magnesium Exchange

The mechanism of the bromine-magnesium exchange is believed to be thermodynamically driven, favoring the formation of the more stable organomagnesium species. The stability of the carbanionic intermediate plays a crucial role, with the general order of stability being sp > sp² > sp³. acs.org For aromatic compounds, the presence of a chelating group ortho to the halogen can facilitate the exchange by increasing the reaction rate and allowing for lower reaction temperatures.

While the direct formation of Grignard reagents on a magnesium surface is understood to involve radical intermediates and single electron transfer (SET) steps, the homogenous halogen-magnesium exchange reaction is considered to proceed through a different pathway. alfredstate.edu It is proposed to involve a four-centered transition state, although ate-complex intermediates have also been suggested, especially when additives like lithium chloride are present. In some substrates, a chelation-assisted mechanism can lead to an intramolecular exchange. clockss.org

Utilization of Exchange Reagents (e.g., Isopropylmagnesium Chloride-Lithium Chloride Complex)

The development of advanced exchange reagents has significantly broadened the scope of the halogen-magnesium exchange. A key breakthrough was the introduction of the Isopropylmagnesium Chloride-Lithium Chloride (iPrMgCl·LiCl) complex, often referred to as a "Turbo Grignard" reagent. acs.org The presence of lithium chloride is crucial; it breaks down the oligomeric aggregates of the Grignard reagent in solution, which increases its reactivity and solubility. clockss.org This enhancement allows the exchange reactions to be performed rapidly at very low temperatures (e.g., below 0°C), which is critical for the tolerance of sensitive functional groups. harvard.edu

Following this, other powerful exchange reagents have been developed. For instance, secondary alkylmagnesium reagents like sBu₂Mg·LiCl have proven effective. clockss.org Furthermore, reagents such as sBuMgOR·LiOR (where R = 2-ethylhexyl) and sBu₂Mg·2LiOR have been developed to perform bromine-magnesium exchanges in non-polar solvents like toluene, offering alternative reaction conditions. researchgate.net

| Reagent | Typical Solvent | Key Advantages |

|---|---|---|

| iPrMgCl | THF, Diethyl ether | Standard, commercially available exchange reagent. |

| iPrMgCl·LiCl ("Turbo Grignard") | THF | Increased reaction rate, allows for very low reaction temperatures, enhanced functional group tolerance. |

| sBuMgOR·LiOR | Toluene | Enables Br-Mg exchange in non-polar solvents. |

| sBu₂Mg·2LiOR | Toluene | Further increased reaction rate, can facilitate more difficult exchanges (e.g., Cl-Mg). researchgate.net |

Kinetic Aspects of Halogen-Magnesium Exchange Processes

The kinetics of halogen-magnesium exchange are influenced by several factors, including the substrate, the Grignard reagent, solvent, and temperature. The exchange reaction is generally much slower than the analogous lithium-halogen exchanges. clockss.org The rate is significantly dependent on the electronic properties of the organic halide; electron-withdrawing groups on an aromatic ring accelerate the reaction, while electron-donating groups have a retarding effect. harvard.edu

The identity of the halogen is also a critical factor. The ease of exchange follows the order I > Br > Cl. acs.org Bromine-magnesium exchanges are slower and may require more forcing conditions (higher temperatures) than iodine-magnesium exchanges. acs.org However, the use of LiCl-containing "turbo" reagents dramatically accelerates the rate of Br-Mg exchange, allowing reactions to proceed to completion at low temperatures where sensitive functional groups remain intact. clockss.org

Scope and Limitations of Functional Group Compatibility

A major advantage of the halogen-magnesium exchange, particularly when conducted at low temperatures with modern reagents like iPrMgCl·LiCl, is its remarkable tolerance for a wide array of sensitive functional groups. This has expanded the utility of Grignard reagents to the synthesis of highly functionalized molecules.

Functional groups that are generally tolerated under these conditions include esters, nitriles, amides, and imines. clockss.orgharvard.edu The low reaction temperatures (often below 0°C) are key, as the exchange process is kinetically faster than the competing nucleophilic attack by the Grignard reagent on the functional group. harvard.edu However, the primary limitation remains the presence of highly reactive electrophilic functional groups, such as aldehydes and most ketones, which typically react rapidly with Grignard reagents even at low temperatures. acs.orgharvard.edu Protic functional groups containing acidic hydrogens (e.g., alcohols, primary/secondary amines, terminal alkynes) are also incompatible as they will be deprotonated by the Grignard reagent.

| Functional Group | Compatibility | Notes |

|---|---|---|

| Ester (-COOR) | Compatible | Tolerated at low temperatures where exchange is faster than addition. |

| Nitrile (-CN) | Compatible | Generally stable under low-temperature exchange conditions. harvard.edu |

| Amide (-CONR₂) | Compatible | Tolerated in many cases. |

| Aldehyde (-CHO) | Incompatible | Reacts rapidly with the Grignard reagent. |

| Ketone (-COR) | Incompatible | Reacts rapidly with the Grignard reagent. |

| Alcohol (-OH) | Incompatible | Acidic proton will be abstracted by the Grignard reagent. |

Alternative Preparation Routes for this compound Precursors

The primary precursor for the direct synthesis of this compound is 2-bromobutane. The synthesis of this precursor is a fundamental process in organic chemistry. A common laboratory method involves the nucleophilic substitution of 2-butanol. In this procedure, an acid such as sulfuric acid is used to protonate the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion, typically from hydrobromic acid or a salt like ammonium (B1175870) bromide, then acts as a nucleophile to displace the water molecule, forming 2-bromobutane. prepchem.comyoutube.com The crude product is typically purified by distillation. prepchem.com

An alternative route can start from 1-butanol. This process involves an initial conversion to 1-bromobutane (B133212) via an Sₙ2 reaction with HBr. The 1-bromobutane is then subjected to elimination using a sterically hindered base to form but-1-ene. Subsequent addition of HBr to but-1-ene proceeds via a secondary carbocation intermediate to yield the desired 2-bromobutane as the major product. stackexchange.com

Redistribution Reactions of Diorganomagnesium Species

Solutions of Grignard reagents are not composed of simple RMgX monomers. They exist in a dynamic equilibrium with diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. This chemical equilibrium is known as the Schlenk equilibrium. wikipedia.orgtcichemicals.comtcichemicals.com

2 RMgX ⇌ R₂Mg + MgX₂

For this compound, this equilibrium involves di(sec-butyl)magnesium and magnesium bromide. The position of the equilibrium is influenced by factors such as the solvent, temperature, and concentration. wikipedia.org In ethereal solvents like THF or diethyl ether, the equilibrium generally favors the mixed organomagnesium halide species (RMgX). wikipedia.org

This equilibrium provides an alternative route to forming this compound. If di(sec-butyl)magnesium (sBu₂Mg) is synthesized separately, it can be reacted with an equimolar amount of magnesium bromide (MgBr₂) in an appropriate solvent. The redistribution reaction according to the Schlenk equilibrium will then generate the desired this compound in solution. The addition of dioxane to an ethereal solution can drive the equilibrium completely to the right by precipitating the MgX₂(dioxane) complex, which is a common method to isolate pure diorganomagnesium compounds. wikipedia.org Conversely, mixing the isolated components R₂Mg and MgX₂ will establish the equilibrium and form the Grignard reagent. Diorganomagnesium species like sBu₂Mg can themselves be prepared via exchange reactions, for example, by treating a primary or secondary alkyl iodide with sBu₂Mg in toluene. nih.gov

Advanced Techniques in this compound Synthesis

The synthesis of Grignard reagents, such as this compound, has been a cornerstone of organic chemistry for over a century. Traditionally, their preparation involves the reaction of an organic halide with magnesium metal in an ethereal solvent, a process that often requires activation of the magnesium surface and strict anhydrous conditions. acs.orgnih.gov In recent years, several advanced techniques have been developed to overcome the limitations of classical methods, aiming for improved efficiency, safety, reproducibility, and scalability. These modern approaches include microwave-assisted synthesis, ultrasonication, continuous flow protocols, and mechanochemistry.

Microwave-Assisted Grignard Reagent Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of Grignard reagent formation, microwave irradiation has been shown to significantly reduce reaction initiation times. rsc.org This effect is attributed to the interaction between microwaves and the magnesium metal, which generates violent electrostatic discharges on the metal surface. rsc.org These discharges lead to localized melting and etching of the magnesium, creating highly active metal particles that readily react with the organic halide. rsc.org

A key advantage of this technique is the elimination of toxic and environmentally harmful chemical initiators, which also helps to limit the formation of by-products. rsc.org Research has demonstrated that microwave irradiation facilitates rapid Grignard reagent formation, making it a promising technology for process intensification. rsc.orgresearchgate.net While conventional heating can also be used, microwave heating has been shown in some cases to improve yields in cross-coupling reactions involving Grignard reagents. researchgate.net

Table 1: Comparison of Initiation Methods for Grignard Reagent Formation

| Activation Method | Key Advantages | Noteworthy Findings |

| Microwave Irradiation | Reduces initiation times; Eliminates chemical activators; Limits by-product formation. rsc.org | Generates highly active magnesium particles via electrostatic discharges. rsc.org |

| Conventional Heating | Widely accessible and understood. | Can be less efficient and slower than microwave-assisted methods. researchgate.net |

| Chemical Activators (e.g., Iodine, 1,2-dibromoethane) | Effective at removing the passivating oxide layer. stackexchange.com | Introduces impurities and potential side reactions. rsc.org |

Application of Ultrasonication in Activation and Reaction Enhancement

Ultrasonication, the application of ultrasound waves to a reaction mixture, provides another effective physical method for activating magnesium in Grignard reagent synthesis. The primary mechanism of sonochemical enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. nih.gov This process generates localized high temperatures and pressures, as well as powerful shockwaves and microjets, which effectively clean and activate the surface of the magnesium metal by removing the passivating oxide layer. stackexchange.commonash.edu

The use of ultrasound has been proven to be efficient for facilitating the preparation of Grignard reagents, often leading to faster and more reproducible reactions. monash.edursc.org The specific parameters of the ultrasound irradiation, such as frequency, can play an important role in the outcome of the synthesis. monash.edu For instance, studies on related Grignard reactions have shown that a frequency of 300 kHz can be optimal for reactions proceeding through a radical mechanism. rsc.orgresearchgate.net This technique is particularly beneficial for initiating reactions that are otherwise sluggish or difficult to start. researchgate.net

Table 2: Effects of Ultrasonication on Grignard Reagent Synthesis

| Parameter | Effect | Research Finding |

| Magnesium Surface | Activation and cleaning of the passivating oxide layer. stackexchange.commonash.edu | Ultrasound efficiently prepares the magnesium for reaction. monash.edu |

| Reaction Initiation | Facilitates and accelerates the start of the reaction. researchgate.net | Sonication can overcome the induction period often seen in Grignard synthesis. researchgate.net |

| Reproducibility | Improves the consistency of reaction outcomes. rsc.org | Ultrasound-assisted Grignard reactions are demonstrated to be reproducible. rsc.org |

| Ultrasound Frequency | Influences reaction efficiency. monash.edu | A frequency of 300 kHz was found to be optimal for certain sonochemical Grignard reactions. rsc.orgresearchgate.net |

Continuous Flow Synthesis Protocols for Scalable Production

Continuous flow chemistry has gained significant traction as a method for the safe, efficient, and scalable production of chemical compounds, including Grignard reagents. In a continuous flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. flinders.edu.auillinois.edu This high level of control often leads to improved product selectivity and reduced formation of by-products, such as those from Wurtz coupling. researchgate.net

For the synthesis of Grignard reagents, a common setup involves a packed-bed reactor filled with magnesium turnings. researchgate.net The organic halide solution is then passed through this bed, where the reaction takes place. This approach offers several advantages over traditional batch processes, including enhanced heat management of the exothermic reaction and the ability to safely handle unstable intermediates. researchgate.net The smaller reactor volume in continuous systems also minimizes the risk associated with potential leakages of hazardous materials. researchgate.net Research has demonstrated that continuous production can be scaled from the laboratory to the pilot plant level, achieving full conversion of the halide and high yields of the Grignard reagent. researchgate.net

Table 3: Comparison of Batch vs. Continuous Flow Synthesis of Grignard Reagents

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Process Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. flinders.edu.auillinois.edu |

| Safety | Higher risk due to larger volumes of reagents and exotherms. | Enhanced safety due to smaller reaction volumes and better heat management. researchgate.net |

| Selectivity | Prone to side reactions like Wurtz coupling. | Improved selectivity and reduced by-product formation. researchgate.net |

| Scalability | Scaling up can be challenging and non-linear. | More straightforward and predictable scalability. researchgate.net |

| Typical Yield | Variable, can be affected by initiation issues. | Consistently high yields, often with full conversion. researchgate.net |

Mechanochemical Approaches (e.g., Ball Milling, Mixer Mill, Planetary Mill)

Mechanochemistry, which involves inducing reactions through mechanical force, offers a sustainable and highly efficient alternative for the synthesis of Grignard reagents. organic-chemistry.org Techniques such as ball milling involve the grinding of reactants together in a chamber with milling media (e.g., stainless steel balls). cosmosmagazine.com This process not only activates the magnesium surface through mechanical attrition but also facilitates the reaction with the organic halide, often in the absence of bulk solvent or with only a minimal amount for liquid-assisted grinding (LAG). organic-chemistry.orgnih.gov

A significant breakthrough in this area is the ability to perform Grignard synthesis in the open air, which circumvents the need for strict inert atmosphere techniques typically required for these sensitive reagents. organic-chemistry.org Research has shown that ball milling magnesium turnings with an organic bromide and a small amount of an ethereal solvent like tetrahydrofuran (THF) can produce a paste-like Grignard reagent with high yields (up to 94%). cosmosmagazine.comhokudai.ac.jp In contrast, the solvent-free reaction yielded only 6% of the desired product, highlighting the beneficial role of the LAG agent. cosmosmagazine.comhokudai.ac.jp This method is not only more environmentally friendly due to the drastic reduction in solvent use but also offers a robust and cost-effective protocol applicable to a wide range of organic transformations. organic-chemistry.orgcosmosmagazine.com

Table 4: Mechanochemical Synthesis of Grignard Reagents via Ball Milling

| Condition | Key Feature | Outcome/Yield |

| Solvent-Free Milling | Reaction of magnesium and organohalide without solvent. cosmosmagazine.com | Low yield of Grignard reagent (e.g., 6%). cosmosmagazine.comhokudai.ac.jp |

| Liquid-Assisted Grinding (LAG) | Addition of a small amount of organic solvent (e.g., THF). organic-chemistry.org | High yield of Grignard reagent (e.g., up to 94%). cosmosmagazine.comhokudai.ac.jp |

| Atmosphere | Can be performed in ambient air. organic-chemistry.org | Eliminates the need for inert gas lines, simplifying the procedure. organic-chemistry.org |

| Reaction Time | Typically around one hour of milling. cosmosmagazine.comhokudai.ac.jp | Offers a rapid synthesis protocol. cosmosmagazine.com |

Reaction Mechanisms and Kinetics of Bromo 1 Methylpropyl Magnesium Transformations

Fundamental Mechanisms of Grignard Reagent Reactivity

The chemical behavior of bromo(1-methylpropyl)magnesium is representative of Grignard reagents, participating in a variety of reactions, most notably nucleophilic additions and transition-metal-catalyzed cross-couplings. The specific nature of the alkyl group and the reaction conditions dictate the predominant mechanistic pathway.

The most characteristic reaction of Grignard reagents, including this compound, is the nucleophilic addition to the electrophilic carbon atom of a carbonyl group. This reaction is a cornerstone of organic synthesis for creating new carbon-carbon bonds and producing alcohols. organic-chemistry.orgmt.com

The mechanism proceeds in two main stages:

Nucleophilic Attack : The reaction begins with the coordination of the magnesium atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. pressbooks.pub The nucleophilic sec-butyl group from the Grignard reagent then attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a new carbon-carbon bond. This results in a tetrahedral alkoxide intermediate coordinated to the magnesium halide. pressbooks.pubfiveable.me

Protonation : The reaction is completed by an aqueous acidic workup, where the magnesium alkoxide intermediate is protonated to yield the final alcohol product. byjus.com

When this compound reacts with different carbonyl compounds, various types of alcohols are formed:

Reaction with formaldehyde (B43269) produces a primary alcohol. organic-chemistry.org

Reaction with other aldehydes yields secondary alcohols. purdue.edupressbooks.pub

Reaction with ketones results in the formation of tertiary alcohols. purdue.edupressbooks.pub

Reaction with esters leads to tertiary alcohols, involving the addition of two equivalents of the Grignard reagent. byjus.com

For sterically hindered substrates, an alternative mechanism involving a single electron transfer (SET) may occur. organic-chemistry.org

This compound is also utilized in transition-metal-catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling, to form carbon-carbon bonds between alkyl, aryl, or vinyl groups. wikipedia.org These reactions typically employ nickel or palladium catalysts. scispace.combohrium.com

The generally accepted catalytic cycle involves the following key steps:

Oxidative Addition : The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halide bond of an organic halide (R'-X). This step forms an organometallic intermediate with the metal in a higher oxidation state (e.g., R'-Pd(II)-X). wikipedia.org

Transmetalation : The Grignard reagent, in this case, this compound, then reacts with the organometallic intermediate. The sec-butyl group displaces the halide on the metal center, a process known as transmetalation, to form a diorganometallic complex. wikipedia.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups (R and R') from the metal center, forming the desired cross-coupled product (R-R') and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. wikipedia.orgscispace.com

The efficiency and outcome of these cross-coupling reactions can be influenced by factors such as the choice of catalyst, ligands, and reaction conditions. bohrium.comresearchgate.net For instance, the use of 1,3-butadienes has been shown to have a remarkable effect on nickel-catalyzed cross-coupling reactions of Grignard reagents with alkyl halides. scispace.com

The formation of Grignard reagents, including this compound, from magnesium metal and an organic halide is often characterized by an induction period. wikipedia.orgmt.com This delay is associated with the need to break through the passivating layer of magnesium oxide on the surface of the magnesium metal. wikipedia.org

The reaction is known to be autocatalytic, where a product of the reaction accelerates its own formation. mt.comchem-station.com Research has indicated that magnesium bromide (MgBr₂), which is formed during the reaction, can act as this autocatalyst. researchgate.net The initial addition of MgBr₂ to the reaction mixture can significantly reduce or eliminate the induction period. researchgate.net This suggests that MgBr₂ plays a crucial role at the magnesium surface, facilitating the reaction between the metal and the alkyl halide. This interfacial effect is critical for initiating and sustaining the Grignard reagent formation process.

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insight into the reactivity of this compound, helping to elucidate reaction mechanisms and optimize reaction conditions. These studies involve determining reaction orders, rate constants, and activation parameters.

The reactivity of alkyl magnesium bromides is influenced by the structure of the alkyl group. The following table presents rate constants for the reaction of different alkyl magnesium bromides with diethylamine (B46881), illustrating the effect of steric hindrance. dergipark.org.tr

| Alkyl Group | Substituent Constants | Rate Constant (k) |

| σ | Eₛ | |

| Ethyl | -0.100 | -0.07 |

| n-Propyl | -0.115 | -0.36 |

| n-Butyl | -0.130 | -0.39 |

| i-Butyl | -0.125 | -0.93 |

| s-Butyl | -0.210 | -1.13 |

| i-Propyl | -0.190 | -0.47 |

| t-Butyl | -0.300 | -1.54 |

| Table 1: Rate constants (k) for the reaction of alkyl magnesium bromides with diethylamine in diethyl ether at 25.0°C, along with the polar (σ) and steric (Eₛ) substituent constants of the alkyl groups. Data from DergiPark. dergipark.org.tr |

These studies, while not all specific to this compound, provide a framework for understanding its kinetic behavior. Competition kinetics have also been used to estimate the relative reactivities of different Grignard reagents. acs.org

Activation parameters, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), are essential for a deeper understanding of reaction mechanisms. Studies on the formation of Grignard reagents have shown that the process must overcome a significant energy barrier. acs.org

For the formation of Grignard reagents from bromoethane (B45996) and bromobenzene (B47551), the enthalpy of activation ranges from 10 to 25 kJ/mol. acs.org A significant finding is that a large portion of the free energy barrier at room temperature is due to the entropy of activation, indicating a highly ordered transition state. acs.org

In the reaction of Grignard reagents with other compounds, such as silanes, kinetic studies have revealed large negative activation entropies. researchgate.net This is consistent with the formation of cyclic, highly organized four-center transition states. researchgate.net The small activation enthalpy values observed in these reactions, coupled with their exothermicity, point towards early transition states. researchgate.net While specific values for this compound reactions are not extensively documented in readily available literature, these general findings for similar Grignard reagents provide valuable insights into the expected activation parameters for its transformations.

Influence of Solvent and Additives on Reaction Kinetics

The kinetics of reactions involving this compound are highly sensitive to the solvent system and the presence of additives. Grignard reactions necessitate the use of anhydrous, aprotic solvents, typically ethers, which solvate the magnesium center, stabilizing the reagent. rug.nlresearchgate.net The most common solvents are diethyl ether and tetrahydrofuran (B95107) (THF). researchgate.netscispace.com The nature of the solvent directly impacts the Schlenk equilibrium, a complex set of equilibria between the alkylmagnesium halide (RMgX), the dialkylmagnesium (R₂Mg), and the magnesium halide (MgX₂). core.ac.ukresearchgate.net

Computational studies using Density Functional Theory (DFT) have shown that magnesium compounds are more strongly solvated by THF than by diethyl ether. nih.gov This stronger solvation can decrease the reactivity of the Grignard reagent in THF compared to diethyl ether. nih.gov For industrial applications, where safety is paramount, alternative solvents with higher boiling points and flash points, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentylmethyl ether (CPME), have been investigated and are considered safer alternatives to traditional solvents like diethyl ether and THF. multichemexports.com

Additives play a crucial role in modulating the reactivity and selectivity of this compound.

Lewis Acids: In reactions with sterically hindered ketones, additives like cerium(III) chloride (CeCl₃) are employed to suppress side reactions, particularly enolization. acs.org A combination of boron trifluoride etherate (BF₃·OEt₂) and CeCl₃ can activate otherwise unreactive substrates and prevent undesired reduction pathways. rug.nl

Salt Additives: The presence of salts, such as lithium chloride (LiCl), can accelerate reaction rates. ethernet.edu.et

Copper Salts: Catalytic amounts of copper salts, like copper(I) cyanide (CuCN), are known to promote conjugate addition reactions. However, in a specific study, CuCN was found to be ineffective as a catalyst for the coupling reaction of p-(CH₂═CH)C₆H₄MgCl with the secondary alkyl bromide, 2-bromobutane (B33332). researchgate.net In other systems, cuprous chloride has been shown to dramatically alter the regioselectivity of addition to α,β-unsaturated esters, favoring 1,6-addition over 1,4- and 1,2-addition. core.ac.uk

The following table summarizes the effects of common solvents and additives on reactions involving Grignard reagents like this compound.

| Solvent/Additive | Effect on Reaction | Rationale/Mechanism |

| Diethyl Ether (Et₂O) | Standard solvent, facilitates reaction. | Aprotic, solvates Mg center, allows for reagent formation and stability. |

| Tetrahydrofuran (THF) | Standard solvent, can be more effective than Et₂O for reagent formation but may slow some reactions. | Stronger Lewis base than Et₂O, leads to stronger solvation of Mg, impacting the Schlenk equilibrium. nih.gov |

| 2-Methyl-THF / CPME | Safer alternative solvents for industrial scale. | Higher boiling and flash points reduce fire hazard. multichemexports.com |

| Cerium(III) Chloride (CeCl₃) | Suppresses enolization, increases nucleophilic addition. | Acts as a hard Lewis acid, coordinates to the carbonyl oxygen, increasing its electrophilicity and potentially forming a more reactive organocerium species. acs.org |

| Lithium Chloride (LiCl) | Increases reaction rate. | Breaks up Grignard aggregates, leading to more reactive monomeric species. ethernet.edu.et |

| Copper(I) Salts (CuCl, CuCN) | Promotes conjugate (1,4- or 1,6-) addition. | Forms an organocopper intermediate which has a different reactivity profile, favoring addition to C=C bonds over C=O bonds. core.ac.ukresearchgate.net |

Effects of Electronic and Steric Properties of Substrates

The outcome of reactions with this compound is critically dependent on the electronic and steric characteristics of the substrate, particularly in additions to carbonyl compounds.

Steric Effects: this compound is a secondary Grignard reagent, possessing moderate steric bulk. ethernet.edu.et When it reacts with sterically hindered ketones, the standard 1,2-addition pathway can be impeded. This steric clash can lead to alternative reaction pathways:

Enolization: The Grignard reagent acts as a base, abstracting an α-proton from the ketone to form an enolate. Upon workup, the starting ketone is recovered. acs.orgresearchgate.net

Reduction: A hydride can be transferred from the β-carbon of the sec-butyl group to the carbonyl carbon via a cyclic six-membered transition state, reducing the ketone to a secondary alcohol. researchgate.net

A notable example demonstrated that the reaction of this compound with a sterically demanding aldehyde resulted in the reduction of the aldehyde to an alcohol rather than the expected C-C bond formation. researchgate.net

Electronic Effects: The electronic nature of the substrate influences the reaction mechanism. A central mechanistic dichotomy in Grignard additions is the competition between a polar, two-electron pathway and a single-electron transfer (SET) pathway. acs.orgunipd.it

Polar Mechanism: This is generally favored for additions to simple aldehydes and alkyl ketones. acs.org It involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon.

Single-Electron Transfer (SET) Mechanism: This pathway is more likely with substrates that have low reduction potentials, such as aromatic or conjugated ketones. journalirjpac.com The reaction is initiated by the transfer of an electron from the Grignard reagent to the ketone, forming a radical anion-radical cation pair. For phenyl ketones, the SET pathway becomes dominant only with highly hindered Grignard reagents like tert-butylmagnesium chloride. acs.org

The table below outlines how substrate properties can dictate the reaction outcome with this compound.

| Substrate Property | Predominant Reaction Pathway | Resulting Product(s) |

| Sterically Unhindered Aldehyde/Ketone | Polar 1,2-Addition | Secondary/Tertiary Alcohol |

| Sterically Hindered Ketone/Aldehyde | Reduction or Enolization | Secondary Alcohol or Starting Ketone |

| α,β-Unsaturated Carbonyl (No Catalyst) | 1,2-Addition and/or 1,4-Addition | Allylic Alcohol and/or Saturated Ketone |

| α,β-Unsaturated Carbonyl (+ Cu Salt) | Conjugate (1,4- or 1,6-) Addition | Saturated Ketone |

| Aromatic Ketone | Polar Addition / SET Competition | Tertiary Alcohol, potential for radical-derived byproducts. |

Theoretical and Computational Investigations of this compound

Computational chemistry has become an indispensable tool for deciphering the complex behavior of Grignard reagents. acs.org Theoretical studies provide insights into reaction pathways, transition states, and the origins of selectivity that are often difficult to probe experimentally.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathways

Density Functional Theory (DFT), particularly using the B3LYP functional, is a prevalent method for investigating the mechanisms of Grignard reactions. journalirjpac.comengineering.org.cn These calculations have been instrumental in comparing the energetics of the concerted polar mechanism versus the stepwise SET pathway.

Computational studies confirm that for sterically bulky Grignard reagents or substrates, the C-C bond formation in the polar mechanism is sterically hindered, raising the energy of the transition state. journalirjpac.com This can make the SET pathway, which involves the formation of a diradical intermediate, energetically more favorable. journalirjpac.com Furthermore, theoretical models often show that dimeric forms of Grignard reagents, which are part of the Schlenk equilibrium, can be more reactive than their monomeric counterparts, proceeding through a transition state where the carbonyl compound coordinates to both magnesium atoms. journalirjpac.com

Modeling of Transition State Structures and Reaction Intermediates

The modeling of transition states and intermediates provides a molecular-level picture of the reaction. For the polar addition mechanism, a four-centered transition state is commonly proposed, involving the coordination of the carbonyl oxygen to the magnesium atom simultaneous with the nucleophilic attack of the alkyl group on the carbonyl carbon. unipd.it For the reduction pathway common with hindered reagents like this compound, a six-membered cyclic transition state is modeled. researchgate.net

DFT calculations allow for the geometric and energetic characterization of these transient species. The inclusion of solvent molecules, either explicitly or through continuum models, is crucial for obtaining accurate results, as solvation significantly stabilizes the charged intermediates and transition states involved in the reaction. journalirjpac.com

Prediction of Regioselectivity and Diastereoselectivity through Computational Tools (e.g., Retrosynthetic Analysis, AI-driven Platforms)

Computational methods are powerful tools for predicting the selectivity of chemical reactions. DFT calculations can rationalize observed regio- and diastereoselectivity by comparing the activation energies of the various possible transition states. journalirjpac.comrsc.org For example, in the addition to an α,β-unsaturated ketone, calculations can determine whether the transition state for 1,2-addition or 1,4-addition is lower in energy. Similarly, for reactions with chiral substrates, the diastereomeric transition states can be modeled to predict the stereochemical outcome. rsc.org

In-Silico Analysis of Ligand and Cocatalyst Effects on Reactivity and Selectivity

For asymmetric catalysis, computational modeling can elucidate the origin of enantioselectivity. By analyzing the transition state structures of a reaction catalyzed by a chiral ligand-metal complex, researchers can understand the specific non-covalent interactions that favor the formation of one enantiomer over the other. Similarly, the role of cocatalysts and additives, such as Lewis acids, can be modeled. Calculations can show how an additive like BF₃·OEt₂ coordinates to the substrate, enhancing its electrophilicity and lowering the activation barrier for the nucleophilic attack by the Grignard reagent. rug.nl

Computational Studies on Ate-Complex Theory in Organomagnesium Chemistry

Computational chemistry has emerged as an indispensable tool for elucidating the intricate structures, stabilities, and reaction mechanisms of organomagnesium compounds, including the transformations involving this compound. A significant area of theoretical investigation has been the exploration of "ate-complexes," which are adducts formed by the reaction of a Lewis acid (like a Grignard reagent) with a Lewis base (such as an organolithium compound). These studies provide fundamental insights into the enhanced reactivity observed in many organomagnesium reactions.

The formation of magnesium ate complexes, such as lithium trialkylmagnesiates (R₃MgLi), significantly alters the reactivity profile of the organometallic species. u-tokyo.ac.jp Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the synergistic effects within these bimetallic reagents. researchgate.netbaranlab.org These theoretical approaches allow for the detailed examination of transition states and intermediates that are often difficult to characterize experimentally.

Research has shown that the formation of an ate complex increases the nucleophilicity of the organic groups attached to the magnesium center. u-tokyo.ac.jp This is attributed to the formal negative charge on the magnesium atom, which in turn increases the electron density on the carbon atoms of the alkyl groups. Computational models have quantified this effect by calculating properties such as bond lengths, atomic charges, and frontier molecular orbital energies.

A key application of organomagnesium ate complexes is in halogen-magnesium exchange reactions. researchgate.net Theoretical studies have investigated the mechanism of these transformations, revealing the role of the ate complex in facilitating the exchange process. For instance, the reaction of an aryl halide with a lithium trialkylmagnesiate has been shown to proceed through a lower energy barrier compared to the reaction with a standard Grignard reagent.

While specific computational data for this compound ate complexes is not extensively available in the reviewed literature, the general principles derived from studies on similar systems, such as those involving butyl or methyl groups, are considered applicable. These studies consistently demonstrate the enhanced reactivity of the ate-complexes. For example, DFT calculations on the deprotonation of various substrates have shown that lithium magnesates are more potent bases than their monometallic counterparts. baranlab.org

The table below presents representative data from computational studies on organomagnesium ate complexes, illustrating the typical findings of such investigations. It is important to note that these values are for model systems and would vary for the specific case of this compound.

| Complex/Reaction | Computational Method | Key Finding | Reference |

| Formation of R₃MgLi | DFT | Formation of the ate complex is energetically favorable. | u-tokyo.ac.jp |

| Halogen-Magnesium Exchange | DFT | The activation barrier for the exchange is lowered by the formation of an ate complex. | researchgate.net |

| Deprotonation of Thiophenes | DFT (B3LYP) | Lithium tributylmagnesate is an effective deprotonating agent. | baranlab.org |

Applications of Bromo 1 Methylpropyl Magnesium in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions with Bromo(1-methylpropyl)magnesium

The primary application of this compound lies in its ability to form new carbon-carbon bonds through nucleophilic attack on electrophilic carbon centers. ontosight.ai The Grignard reaction mechanism involves the addition of the organomagnesium reagent to a carbonyl group, which, after hydrolysis, yields an alcohol.

This compound readily reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. chembk.com The nucleophilic sec-butyl group attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.

Reaction with Aldehydes: The addition to an aldehyde results in the formation of a secondary alcohol. For instance, the reaction with benzaldehyde (B42025) yields 1-phenyl-2-methylpropan-1-ol. ontosight.ai

Reaction with Ketones: The reaction with a ketone produces a tertiary alcohol, where the sec-butyl group is added alongside the two existing substituents of the ketone.

The table below illustrates typical reactions of this compound with various aldehydes and ketones.

| Reactant (Aldehyde/Ketone) | Product (Alcohol) | Product Class |

| Formaldehyde (B43269) | 2-Methyl-1-butanol | Primary Alcohol* |

| Acetaldehyde | 3-Methyl-2-pentanol | Secondary Alcohol |

| Benzaldehyde | 1-Phenyl-2-methylpropan-1-ol ontosight.ai | Secondary Alcohol |

| Acetone | 2,3-Dimethyl-2-butanol | Tertiary Alcohol |

| Acetophenone | 2-Methyl-1-phenyl-2-butanol | Tertiary Alcohol |

| Note: Reaction with formaldehyde is a unique case that yields a primary alcohol. |

The reaction of this compound with esters is a well-established method for synthesizing tertiary alcohols. Unlike aldehydes and ketones, esters typically react with two equivalents of the Grignard reagent. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. This ketone is generally more reactive than the starting ester and immediately undergoes a second nucleophilic addition with another equivalent of the Grignard reagent. The final product, after an acidic workup, is a tertiary alcohol containing two sec-butyl groups.

Reaction with other carboxylic acid derivatives, such as acyl chlorides, also leads to the formation of ketones and subsequently tertiary alcohols if an excess of the Grignard reagent is used.

The steric bulk of the sec-butyl group allows this compound to be employed in stereoselective reactions. In the context of alkylation, its addition to chiral substrates or its use in conjunction with chiral catalysts can lead to the formation of products with a high degree of stereocontrol.

For instance, enantioselective cross-coupling reactions have been developed that utilize sec-butylmagnesium bromide. Early studies demonstrated that coupling reactions with bromobenzene (B47551) in the presence of a nickel or palladium catalyst and a chiral phosphine (B1218219) ligand, such as Prophos, could yield optically active 2-phenylbutane, although often in low yields. acs.org More successful examples include the stereoconvergent coupling of α-bromo esters with organosilicon reagents catalyzed by nickel complexes, showcasing the potential for creating chiral centers with high enantiomeric excess. acs.org

Furthermore, the halogen-metal exchange reaction is a powerful technique for generating nucleophiles under mild conditions. acs.org This approach can be used to create stereodefined magnesium carbenoids from cyclopropane (B1198618) derivatives, which then react with electrophiles with high retention of configuration, allowing for the stereoselective construction of complex cyclopropane structures. nih.gov

This compound serves as a direct and efficient reagent for introducing the sec-butyl group into a wide range of organic molecules. The primary strategies are the classical Grignard additions and transition metal-catalyzed cross-coupling reactions.

Grignard Addition: As detailed in sections 4.1.1 and 4.1.2, reacting this compound with carbonyl compounds (aldehydes, ketones, esters) is a fundamental method for installing the sec-butyl group and simultaneously generating a hydroxyl functional group. ontosight.ai

Cross-Coupling: For substrates lacking a carbonyl group, such as aryl or vinyl halides, transition-metal catalysis provides a powerful alternative for introducing the sec-butyl moiety, as discussed in the following section. oup.com This approach creates a direct carbon-carbon bond between the sec-butyl group and an sp²- or sp-hybridized carbon atom.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. eie.grnih.gov this compound is a competent nucleophilic partner in several of these transformations, most notably those catalyzed by palladium or nickel. umb.edu A significant challenge in using secondary alkyl Grignard reagents is the potential for side reactions, such as β-hydride elimination, which can lead to isomerization and the formation of reduction products. acs.orgscispace.com The development of suitable catalysts and ligands is crucial to suppress these undesired pathways. nih.gov

While the Suzuki-Miyaura reaction traditionally involves organoboron compounds, analogous couplings using Grignard reagents (known as Kumada-Tamao-Corriu or simply Kumada coupling) are widely practiced. umb.edu this compound can be coupled with aryl and vinyl halides or pseudohalides in the presence of a palladium catalyst. scispace.comfigshare.com

Research has focused on developing catalyst systems that promote the desired reductive elimination over β-hydride elimination. For example, the use of palladium catalysts with bulky phosphine ligands has proven effective. scispace.com In one study, chiral ligands derived from carbohydrates were used with palladium chloride for the asymmetric cross-coupling of sec-butylmagnesium bromide with bromobenzene, demonstrating the potential for enantioselective synthesis. oup.com Another highly efficient system for coupling secondary alkyllithium reagents (closely related to Grignard reagents) with aryl and alkenyl bromides utilized a palladium catalyst with a bulky tri(tert-butyl)phosphine ligand, achieving good to excellent yields and effectively suppressing isomerization. scispace.com

The table below summarizes selected examples of palladium-catalyzed cross-coupling reactions involving sec-butylmagnesium bromide or closely related secondary alkylmetallic reagents.

| Electrophile | Catalyst/Ligand | Product | Yield | Reference |

| Bromobenzene | PdCl₂ / Chiral D-galactose Ligand | (S)-2-Phenylbutane | 24% (19% ee) | oup.com |

| p-Chloro-bromobenzene | Pd(PtBu₃)₂ | 4-Chloro-sec-butylbenzene | Good | scispace.com |

| (4-Bromophenyl)methanol | Pd(PtBu₃)₂ | (4-(sec-Butyl)phenyl)methanol | Good | scispace.com |

| 1-Bromo-2,4,6-trimethylbenzene | Pd(PtBu₃)₂ | 2,4,6-Trimethyl-sec-butylbenzene | 88% | scispace.com |

Copper-Catalyzed Cross-Coupling Methodologies

Copper catalysts are a cost-effective and efficient option for mediating cross-coupling reactions with Grignard reagents. This compound serves as a competent nucleophile in these transformations, particularly for the formation of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds. Research has shown that the addition of certain additives can be crucial for the success of these couplings. For instance, in the copper-catalyzed coupling of unactivated secondary alkyl iodides with alkyl Grignard reagents, 1,3-butadiene (B125203) was found to be an effective additive. rsc.org While many studies focus on primary Grignard reagents, the principles extend to secondary reagents like this compound.

The use of copper salts like cuprous chloride (CuCl) or cuprous iodide (CuI) is common. sci-hub.stasianpubs.org The reaction mechanism is thought to involve the formation of a copper-ate complex, which then undergoes oxidative addition with the electrophile. For instance, the reaction of sec-butylmagnesium bromide with sec-butyl crotonate in the presence of catalytic cuprous chloride leads to a significant increase in the yield of the 1,4-addition product compared to the uncatalyzed reaction. sci-hub.st However, the versatility of some copper catalysts can be limited; CuCN, for example, works well for coupling aryl Grignards with primary alkyl bromides but is ineffective with secondary alkyl bromides like 2-bromobutane (B33332), a close analogue of the electrophilic partner for a sec-butylmagnesium bromide coupling. acs.org The development of more robust catalytic systems, such as those using copper nanoparticles, aims to broaden the scope and improve the efficiency of these reactions for sterically hindered reagents. rsc.org

Table 1: Examples of Copper-Catalyzed Reactions with Butylmagnesium Halides

| Catalyst/Additive | Electrophile | Grignard Reagent | Product | Yield | Reference |

| CuI (1 mol%) / 1,3-Butadiene (1 equiv) | (3-Iodobutyl)benzene | n-Butylmagnesium chloride | (3-Methylheptyl)benzene | High | rsc.org |

| CuCl (cat.) | sec-Butyl crotonate | n-Butylmagnesium bromide | sec-Butyl 3-methylheptanoate | 80% | sci-hub.st |

| CuI (2 mol%) | 1-Bromobutane (B133212) | Phenylmagnesium bromide | Butylbenzene | 80.4% | asianpubs.org |

Cobalt and Silver-Catalyzed Coupling Reactions for Alkyl Halides

Cobalt and silver catalysts have emerged as powerful alternatives to traditional palladium and nickel systems for cross-coupling reactions, especially for forging challenging C(sp³)–C(sp³) bonds. These metals exhibit unique reactivity that can overcome common side reactions like β-hydride elimination, which is often problematic with secondary alkyl groups.

Cobalt-catalyzed cross-coupling of alkyl halides with alkyl Grignard reagents provides a robust method for constructing sterically congested carbon frameworks. thieme-connect.comthieme-connect.com A particularly effective catalytic system employs cobalt(II) chloride with additives like lithium iodide (LiI) and a 1,3-diene (e.g., isoprene). thieme-connect.comacs.orgorganic-chemistry.org This system has proven capable of coupling secondary alkyl Grignard reagents with alkyl halides in good to excellent yields. thieme-connect.com The reaction proceeds via an ionic mechanism, often with inversion of stereochemistry at the electrophilic carbon, and tolerates a variety of functional groups. acs.orgorganic-chemistry.org The relative reactivity of Grignard reagents in this system has been estimated, with sec-butylmagnesium chloride showing greater reactivity than n-butylmagnesium chloride. organic-chemistry.org

Silver-catalyzed reactions offer another mild and efficient route for coupling alkyl halides. Silver nitrate (B79036) (AgNO₃) has been used to catalyze the reaction of secondary and tertiary alkyl halides with benzylic or allylic Grignard reagents, providing access to products with quaternary carbon centers. organic-chemistry.org The proposed mechanism involves the in-situ reduction of silver(I) to zerovalent silver by the Grignard reagent, which then facilitates a single-electron transfer (SET) process to generate an alkyl radical from the alkyl halide. organic-chemistry.org This radical then couples with an organosilver species to form the product. While many examples focus on tertiary alkyl halides, secondary alkyl bromides and iodides also participate effectively in these coupling reactions. organic-chemistry.org

Table 2: Cobalt and Silver-Catalyzed Cross-Coupling Reactions

| Catalyst System | Grignard Reagent Type | Alkyl Halide Type | Key Features | Reference |

| CoCl₂ / LiI / 1,3-Diene | Primary, Secondary, Tertiary | Primary, Secondary | Constructs quaternary carbons; tolerates functional groups. | thieme-connect.comthieme-connect.comacs.orgorganic-chemistry.org |

| AgNO₃ | Benzylic, Allylic | Secondary, Tertiary | Mild conditions; proceeds via radical intermediates. | organic-chemistry.org |

Ligand Design and Their Impact on Catalyst Efficiency and Selectivity (e.g., N-Heterocyclic Carbenes)

The efficiency and selectivity of metal-catalyzed cross-coupling reactions are profoundly influenced by the ligands coordinated to the metal center. N-Heterocyclic carbenes (NHCs) have become a prominent class of ligands due to their strong σ-donating properties, which form robust bonds with metal centers and enhance catalytic stability and activity. researchgate.net

In palladium- and nickel-catalyzed couplings with Grignard reagents, NHC ligands have demonstrated remarkable efficacy, even with challenging substrates like aryl chlorides and sterically hindered reagents. researchgate.netacs.org For instance, palladium-NHC complexes can catalyze the synthesis of highly sterically hindered tri- and tetra-ortho-substituted biaryls at low catalyst loadings. researchgate.net Nickel-NHC systems, often generated in situ, efficiently catalyze the coupling of arenesulfonates with primary alkyl Grignard reagents at room temperature. acs.org

While much of the literature focuses on Pd and Ni, the principles of ligand design are applicable to other transition metals like iron, cobalt, and copper. nih.govelsevierpure.com Iron-NHC catalysts have been successfully employed for the arylation of a wide range of primary, secondary, and tertiary alkyl chlorides with aryl Grignard reagents. nih.gov The strong electron-donating nature of the NHC ligand stabilizes the metal center, allowing for the activation of otherwise unreactive C-Cl bonds. Theoretical studies suggest that these reactions can proceed through non-conventional mechanisms involving high-valent organometallic intermediates. elsevierpure.com The choice of NHC ligand, with its tunable steric and electronic properties, is critical for optimizing catalyst performance and achieving high yields and selectivity in reactions involving sterically demanding partners like this compound.

Stereoselective Transformations Mediated by this compound

The branched nature of the sec-butyl group in this compound makes it a valuable tool for probing and controlling stereochemistry in addition reactions to prochiral carbonyl compounds and other unsaturated systems.

Enantioselective Synthesis via Chiral Auxiliaries or Catalysts

The asymmetric addition of Grignard reagents to carbonyls is a cornerstone of enantioselective synthesis. The first examples of enantioselective transition-metal-catalyzed cross-coupling involved the reaction of sec-butylmagnesium bromide with aryl halides. In the early 1970s, it was reported that nickel complexes with chiral phosphine ligands like DIOP could catalyze this reaction to produce optically active 2-phenylbutane, albeit with modest enantiomeric excess (ee) and low yields. nih.gov This work was a crucial proof of concept, demonstrating that a chiral catalyst could differentiate between the enantiotopic faces of the nucleophile or electrophile.

More contemporary methods achieve higher enantioselectivity. One approach involves the use of chiral catalysts to control the addition of the Grignard reagent to a prochiral substrate. For example, magnesium complexes of chiral BINOL derivatives have been used to catalyze the enantioselective vinylation of aldehydes with vinylmagnesium bromide. researchgate.net Although this specific example doesn't use sec-butylmagnesium bromide, the principle of using a chiral magnesium-based catalyst is directly applicable. The Grignard reagent coordinates to the chiral ligand-metal complex, and this chiral environment dictates the facial selectivity of the subsequent addition to the electrophile.

Diastereoselective Reactions and Control of Stereochemistry (e.g., Felkin-Anh Model)

When this compound adds to a chiral aldehyde or ketone containing a stereocenter adjacent to the carbonyl group, two diastereomeric products can be formed. The stereochemical outcome of such reactions can often be predicted using stereochemical models.

The Felkin-Anh model is one of the most successful models for predicting the diastereoselectivity of nucleophilic additions to α-chiral carbonyls. libretexts.org The model posits a transition state geometry that minimizes steric interactions. The largest substituent (RL) on the α-carbon orients itself anti-periplanar to the incoming nucleophile to avoid steric clash. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching from the side of the smallest substituent (RS). libretexts.org

In the context of this compound addition, the sec-butyl group acts as the nucleophile. Its addition to α-chiral aldehydes generally leads to the syn isomer as the major product. beilstein-archives.org Studies on the addition of various Grignard reagents to ketones with α-stereocenters have shown high diastereoselectivity that aligns with the predictions of the Felkin-Anh model. nih.gov However, it is important to note that chelation control can sometimes override the Felkin-Anh model. If the α-substituent is a heteroatom capable of coordinating with the magnesium ion (e.g., an alkoxy group), a cyclic, chelated transition state may form, leading to attack from the opposite face and reversing the selectivity. libretexts.orgnih.gov

Table 3: Felkin-Anh Model Prediction for Nucleophilic Addition

| Model | Key Conformation Feature | Predicted Major Product | Applicability Notes | Reference |

| Felkin-Anh | Largest α-substituent is anti to the incoming nucleophile. | Nucleophile adds from the less hindered face (over the smallest α-substituent). | Widely applicable to α-chiral aldehydes and ketones with non-chelating groups. libretexts.orgbeilstein-archives.org |

Role of Achiral Cocatalysts in Enhancing Enantioselectivity

An intriguing and advanced strategy in asymmetric catalysis is the use of achiral cocatalysts to significantly boost the efficiency and stereoselectivity of a reaction mediated by a primary chiral catalyst. While the chiral catalyst is responsible for inducing the initial asymmetry, the achiral additive can play several roles, such as modifying the aggregation state of the active species, altering the ligand-metal coordination, or accelerating the rate-limiting step of the desired catalytic cycle.

Recent research has highlighted the dramatic effect achiral additives can have. For example, in a magnesium-mediated oxa-Michael reaction, the addition of an achiral dpp-imine was found to dramatically increase both the reaction rate and the enantioselectivity provided by a chiral ligand. acs.org While this specific study did not involve this compound directly, the underlying principle is highly relevant. The achiral cocatalyst can interact with the magnesium reagent or the magnesium-chiral catalyst complex. This interaction can lead to a more organized and reactive transition state, amplifying the stereochemical information imparted by the chiral catalyst and leading to higher enantiomeric excess in the final product. The development of such cooperative catalytic systems, where an achiral species enhances the performance of a chiral one, represents a sophisticated approach to achieving high levels of stereocontrol in reactions involving organomagnesium reagents.

Synthesis of Complex Molecular Architectures and Key Intermediates

The primary application of this compound in organic synthesis is as a potent nucleophile and a strong base. acs.orgpearson.com Its sec-butyl group provides a branched alkyl chain which can influence the steric outcomes of its reactions. Current time information in Pasuruan, ID. This characteristic, combined with its high reactivity towards a range of electrophilic functional groups like aldehydes, ketones, and esters, makes it an invaluable tool for assembling the intricate structures of pharmaceuticals and natural products. ontosight.ai

A foundational strategy in organic synthesis is the methodical construction of a target molecule's carbon skeleton. cdnsciencepub.com This often involves the sequential addition of carbon fragments through reliable bond-forming reactions. This compound excels in this role by adding its sec-butyl group to carbonyl compounds, thereby elongating the carbon chain and creating key intermediates for further elaboration. cdnsciencepub.com

A clear illustration of this application is in the synthesis of highly branched alkanes, which can serve as model compounds for studying reaction mechanisms or as components of complex hydrocarbon mixtures. In one synthetic procedure, this compound is reacted with an α,β-unsaturated ketone to construct a more complex ketone intermediate. This intermediate is then further reacted to produce an alcohol, which upon dehydration and hydrogenation, yields the final elaborate alkane skeleton. cdnsciencepub.com For instance, the addition of sec-butylmagnesium bromide to 3-methyl-3-hexene-2-one is a key step in the synthesis of the 2,3,4,5-tetramethylheptane (B1658697) carbon framework. cdnsciencepub.com

Table 1: Example of Carbon Skeleton Construction

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product Skeleton | Ref |

|---|

This approach highlights the reagent's utility in 1,4-addition reactions (conjugate addition) to α,β-unsaturated systems, a powerful method for creating new carbon-carbon bonds at the β-position relative to the carbonyl group. cdnsciencepub.com

This compound is instrumental in the synthesis and functionalization of aromatic and heterocyclic compounds, which are core structures in many pharmaceuticals and materials. Its utility stems from two main types of reactions: cross-coupling and halogen-magnesium exchange.

In transition-metal-catalyzed cross-coupling reactions, the sec-butyl group can be transferred to an aromatic or heterocyclic ring. For example, nickel complexes can catalyze the reaction between sec-butylmagnesium halides and aryl halides, such as chlorobenzene, to form sec-butylbenzene. iupac.org This provides a direct method for alkylating aromatic systems.

A more versatile approach involves the halogen-magnesium exchange reaction. d-nb.infouni-muenchen.de Here, a more reactive Grignard reagent, such as isopropylmagnesium chloride or this compound, is used to swap the magnesium atom for a halogen (typically bromine or iodine) on an aromatic or heterocyclic ring. d-nb.infouni-muenchen.de This generates a new, functionalized aryl or heteroaryl Grignard reagent in situ. This newly formed organomagnesium compound can then react with a wide variety of electrophiles to introduce new functional groups, providing a pathway to polyfunctionalized heterocycles that are otherwise difficult to access. uni-muenchen.de

Table 2: Synthetic Approaches to Aromatic/Heterocyclic Building Blocks

| Method | Description | Example Reaction | Ref |

|---|---|---|---|

| Cross-Coupling | Direct transfer of the sec-butyl group to an aromatic halide, catalyzed by a transition metal. | sec-Butylmagnesium chloride + Aryl Halide → sec-Butylarene | iupac.org |

Tandem (or cascade) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy for building molecular complexity. While specific examples detailing this compound in complex named cascades are not abundant, its role in sequential one-pot procedures that function like tandem reactions is well-established. iupac.org

One such application is in the stereospecific synthesis of olefins. iupac.org This method may involve the sequential, one-pot reaction of a starting material with two different Grignard reagents. For instance, a vinyl bromide substrate can first react with one Grignard reagent in a nickel- or palladium-catalyzed substitution of the bromine atom. Following this, a second, different Grignard reagent (such as one derived from a secondary alkyl group like sec-butyl) is added to displace a phenylthio group in a nickel-catalyzed step. iupac.org This allows for the controlled, stereospecific construction of a di-substituted alkene in a single reaction vessel, demonstrating high synthetic efficiency. iupac.org

Another tandem-like process involves the addition of a Grignard reagent to an N,O-acetal. thieme-connect.de The initial addition generates a highly reactive iminium ion intermediate in situ, which then immediately serves as an acceptor for the organometallic nucleophile. thieme-connect.de This sequence, where the Grignard reagent both triggers the formation of and reacts with a transient intermediate, embodies the principles of a cascade reaction.

Table 3: Sequential One-Pot Olefin Synthesis | Step | Reaction | Catalyst | Outcome | Ref | | --- | --- | --- | --- | | 1 | (Z)-1-Bromo-2-phenylthioethene + R¹MgX | PdCl₂(dppf) | Substitution of Bromine | iupac.org | | 2 | Intermediate + R²MgX (e.g., sec-butylmagnesium halide) | NiCl₂(dppe) | Substitution of Phenylthio group | iupac.org |

Solventless Organic Reactions Utilizing this compound

The push towards greener and more sustainable chemistry has fueled interest in solventless, or solid-state, reactions. Traditionally, the preparation of Grignard reagents requires the use of dry ether solvents like THF or diethyl ether to stabilize the organomagnesium species. tcichemicals.com Direct formation of this compound under truly solvent-free conditions is challenging, often failing to proceed or resulting in significant side reactions. google.com

However, modern mechanochemical techniques, specifically ball milling, have opened a new avenue for the "solventless" synthesis and use of Grignard reagents. nih.govresearchgate.net Mechanochemistry uses mechanical force to induce chemical reactions, often in the absence of bulk solvent. researchgate.net

In this approach, magnesium metal is activated by milling, sometimes with an additive. The corresponding organic halide is then added, and further milling generates the Grignard reagent as a paste or solid. nih.govucl.ac.uk This process can be performed with only minimal amounts of a liquid grinding assistant or, in some cases, in the complete absence of solvent, and remarkably, can even be conducted in the open air rather than under a strictly inert atmosphere. nih.gov The resulting Grignard paste can be used directly in one-pot nucleophilic addition or cross-coupling reactions, also under solvent-free mechanochemical conditions. nih.gov This methodology drastically reduces solvent waste and can lead to shorter reaction times, representing a significant advance in the practical application of Grignard chemistry. researchgate.net

Table 4: Mechanochemical (Solventless) Grignard Synthesis | Technique | Conditions | Reagent Form | Key Advantage | Ref | | --- | --- | --- | --- | | Ball Milling | Mg⁰, organic halide, minimal or no solvent | Paste / Solid | Enables solvent-free synthesis and subsequent one-pot reactions; can be performed in air. | nih.govresearchgate.netucl.ac.uk |

Spectroscopic and Analytical Characterization in Bromo 1 Methylpropyl Magnesium Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of bromo(1-methylpropyl)magnesium, offering insights into its molecular structure and the complex equilibria present in solution.

¹H NMR Spectroscopy for Proton Environments and Purity Assessment